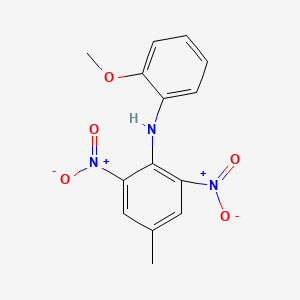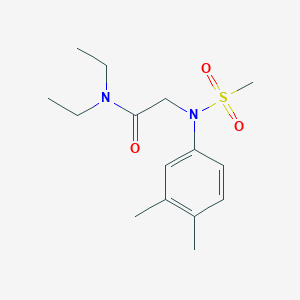
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine, also known as methoxamine, is an organic compound that belongs to the class of amine compounds. It is commonly used in scientific research due to its pharmacological properties. Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which makes it useful in various physiological and biochemical studies.
Mécanisme D'action
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which means it binds specifically to alpha-1 adrenergic receptors and activates them. Activation of alpha-1 adrenergic receptors leads to an increase in intracellular calcium concentration, which in turn causes smooth muscle contraction. Methoxamine has a higher affinity for alpha-1 adrenergic receptors than for alpha-2 adrenergic receptors, which makes it useful in studies related to alpha-1 adrenergic receptor activation.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects, including an increase in blood pressure, heart rate, and smooth muscle contraction. It is also known to increase the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system. Methoxamine has been shown to have a greater effect on blood pressure than on heart rate, which makes it useful in studies related to blood pressure regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine in lab experiments is its selectivity for alpha-1 adrenergic receptors. This makes it useful in studies related to alpha-1 adrenergic receptor activation, without affecting other adrenergic receptors. However, one of the limitations of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine is its short half-life, which means it needs to be administered frequently to maintain its effects. Methoxamine can also cause vasoconstriction, which can affect blood flow and tissue perfusion.
Orientations Futures
There are several future directions in which (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used in scientific research. One potential area is in the study of hypertension, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure. Another potential area is in the study of smooth muscle contraction, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction in different organs. Methoxamine can also be used in the development of new drugs that target alpha-1 adrenergic receptors, which can have potential therapeutic applications.
Méthodes De Synthèse
Methoxamine can be synthesized by reacting 2-methoxyaniline with 4-methyl-2,6-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine.
Applications De Recherche Scientifique
Methoxamine has been extensively used in scientific research due to its ability to selectively activate alpha-1 adrenergic receptors. It has been used in studies related to cardiovascular physiology, where it is used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure and heart rate. Methoxamine has also been used in studies related to smooth muscle contraction, where it is used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-7-11(16(18)19)14(12(8-9)17(20)21)15-10-5-3-4-6-13(10)22-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVTLPTVFLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)


![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)


![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)


![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)